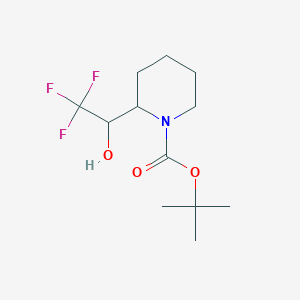

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1283718-04-6; MFCD18800771) is a Boc-protected piperidine derivative featuring a trifluoro-hydroxyethyl substituent at the 2-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. The trifluoro-hydroxyethyl group introduces both hydrophobicity (via the CF₃ group) and hydrogen-bonding capacity (via the hydroxyl group), making the compound a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 295.3 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXYUJWLWHTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Piperidones (7a, 7b): These cyclic ketones serve as key intermediates for introducing substituents at the 2-position of the piperidine ring.

- Trifluoroacetyl-protected intermediates: Protection of hydroxyl or amine groups with trifluoroacetyl or Boc groups is critical for selective functionalization.

- Epoxides (24): Epichlorohydrin derivatives can be used to introduce hydroxyalkyl groups through ring-opening reactions.

Representative Synthetic Steps

Grignard Reaction: The introduction of the trifluoro-hydroxyethyl side chain can be achieved by the reaction of piperidones with trifluoromethyl-substituted Grignard reagents, yielding hydroxylated piperidines (e.g., compounds 8a, 8b, 8d).

Protection of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is protected using tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. For example, compound 10b is formed by Boc protection of the piperidine nitrogen.

Functional Group Transformations:

- Dehydration of hydroxypiperidines with trifluoroacetic acid (TFA) to form unsaturated intermediates (compounds 9a, 9b).

- Hydrogenation to reduce double bonds (compound 10a).

- Conversion of phenol groups to triflate groups followed by Suzuki–Miyaura coupling to introduce heteroaryl substituents (compound 10b).

Coupling with Epoxides: The key step to introduce the 2-(2,2,2-trifluoro-1-hydroxyethyl) substituent involves coupling piperidine derivatives with epoxide intermediates (e.g., epoxide 24 derived from 5-indanol and epichlorohydrin). This nucleophilic ring-opening reaction yields the target hydroxyethylated piperidine derivatives.

Deprotection: Final deprotection steps remove protecting groups such as Boc or benzyl carbamates to yield the free amine or hydroxyl functionalities as needed.

Purification

Purification is typically performed by silica gel chromatography using solvent gradients such as 10% to 30% ethyl acetate in heptane. Thin-layer chromatography (TLC) with heptane/ethyl acetate mixtures is used to monitor reaction progress and purity.

Data Tables and Research Findings

Table 1. Biological Activity and Physicochemical Properties of Piperidine Derivatives

| Compound | Substituent (R) | Na+ Channel Inhibition IC50 (μM) | Dopamine D2 Binding Ki (μM) | C log D (pH 7.4) |

|---|---|---|---|---|

| 2a | Biarylpiperidine | 0.74 | >10 | 6.08 |

| 2b | Biarylpiperidine | 0.22 | >10 | 4.34 |

| 2c | Biarylpiperidine | 0.24 | >10 | 5.48 |

| 2d | Biarylpiperidine | 0.29 | >10 | 3.99 |

| 2e | Biarylpiperidine | 0.85 | >10 | 5.04 |

| 2f | Biarylpiperidine | 0.64 | >10 | 4.35 |

| 2g | Biarylpiperidine | 0.75 | >10 | 4.46 |

Note: All compounds showed potent Na+ channel blocking activity with minimal dopamine D2 receptor binding, indicating low risk for extrapyramidal side effects.

Table 2. Metabolic Stability and Neuroprotective Activity of Selected Compounds

| Compound | Na+ Channel IC50 (μM) | Dopamine D2 Ki (μM) | Metabolic Stability (Rat Liver Microsomes) | Neuroprotection (Infarct Volume Reduction %) |

|---|---|---|---|---|

| 3b | Potent | >10 | Moderate | Not specified |

| 4a | Potent | >10 | Moderate | Not specified |

| 4b | Potent | >10 | High | 33% reduction in rat MCA occlusion model |

Compound 4b, structurally related to this compound derivatives, demonstrated significant neuroprotective effects in vivo.

Summary of Preparation Methodology

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Starting Material | Piperidone or piperidine derivative | Commercially available or synthesized |

| 2. Grignard Reaction | Introduction of trifluoro-hydroxyethyl group | Trifluoromethyl magnesium reagents |

| 3. Protection | Boc protection of piperidine nitrogen | Di-tert-butyl dicarbonate (Boc2O), base |

| 4. Functional Group Modification | Dehydration, hydrogenation, triflate formation, coupling | TFA, Pd/C hydrogenation, triflation reagents, Suzuki coupling catalysts |

| 5. Coupling with Epoxide | Ring-opening of epoxide to introduce hydroxyethyl group | Epichlorohydrin derivatives, acid or base catalysis |

| 6. Deprotection | Removal of Boc or other protecting groups | Acidic conditions (e.g., TFA) |

| 7. Purification | Silica gel chromatography | Ethyl acetate/heptane mixtures |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9)

- Structure : The trifluoro-hydroxyethyl group is at the 4-position of the piperidine ring.

- Molecular Formula: C₁₂H₂₀F₃NO₃.

- Molecular Weight : 411.2 g/mol .

- Key Differences : Positional isomerism alters steric and electronic environments. The 4-substituted isomer may exhibit distinct conformational preferences, influencing reactivity and interactions in biological systems.

tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate

- Structure : A 3-methoxyphenyl group replaces the trifluoro-hydroxyethyl substituent.

- Synthesis : Prepared via palladium-catalyzed β-selective C(sp³)-H arylation .

Functional Group Analogs

tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 189442-92-0)

- Structure : Features a formyl (aldehyde) group at the 4-position.

- Key Differences : The aldehyde group enables condensation reactions (e.g., with amines or hydrazines), offering pathways for further derivatization absent in the hydroxyl-containing target compound .

2.2.3. tert-Butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: 1780431-89-1)

- Structure: Substituted with an aminocyclopropyl group.

- Molecular Weight : 240.3 g/mol.

Ring System Analogs

tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate

- Structure : Azetidine (4-membered ring) replaces piperidine.

- Azetidines are less common in pharmaceuticals but offer unique conformational constraints .

Data Table: Key Properties of Selected Analogs

Biological Activity

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9) is a synthetic compound with potential applications in pharmacology. Its structure features a piperidine ring, which is known for its biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀F₃NO₃

- Molecular Weight : 283.29 g/mol

- IUPAC Name : tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

- Purity : ≥ 95%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)

- IC₅₀ Values : Compounds with structural similarities have shown IC₅₀ values as low as 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent activity against these cancer types .

The mechanism of action for compounds related to this compound often involves:

- Tubulin Targeting : Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

- Induction of G₂/M Phase Arrest : This has been observed in various studies where compounds caused significant cell cycle disruptions in cancer cells .

Study 1: Antiproliferative Effects

A study conducted on a series of piperidine derivatives demonstrated that the introduction of trifluoromethyl groups significantly enhanced the antiproliferative activity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity.

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Compound A | MCF-7 | 52 |

| Compound B | MDA-MB-231 | 74 |

| Tert-butyl derivative | TBD | TBD |

Study 2: Mechanistic Insights

Another research effort focused on the binding interactions between similar compounds and tubulin. Computational docking studies revealed that these compounds could effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step pathways:

Trifluoroacetylation : Reaction of a piperidine precursor with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions.

Hydroxyethyl Introduction : Alkylation or nucleophilic addition using 2,2,2-trifluoroethanol derivatives.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with deprotection via acidic conditions (e.g., HCl in dioxane).

- Key Conditions : Solvents like dichloromethane (DCM) or methanol, bases (triethylamine), and monitoring via TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. How is the compound characterized after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : SHELX software for resolving crystal structures (e.g., bond angles, torsion) .

- Purity Assessment : HPLC (reversed-phase C18 columns) with >95% purity thresholds .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group influence biological activity?

- Impact : The (R)- and (S)-enantiomers exhibit differential binding to targets (e.g., enzymes, receptors). For example, the (S)-configuration may enhance affinity for fluorophore-binding pockets due to spatial alignment.

- Methodology :

- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak® IA/IB) or enzymatic kinetic resolution.

- Biological Assays : Comparative IC studies against enantiopure analogs in enzyme inhibition assays .

Q. What computational approaches predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., trifluoroacetyl group hydrolysis) and transition states.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450 enzymes) .

- MD Simulations : GROMACS for assessing conformational stability in aqueous/lipid bilayers.

Q. How can contradictory data in reaction yields be resolved?

- Case Study : Discrepancies in trifluoroacetylation yields (40–85%) across studies:

| Factor | Study A | Study B |

|---|---|---|

| Solvent | DCM | THF |

| Temperature (°C) | 25 | 0–5 (cryogenic) |

| Catalyst | None | DMAP |

- Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Key Issues : Racemization during Boc deprotection or column chromatography.

- Mitigation :

- Low-Temperature Deprotection : Use HCl/dioxane at 0°C.

- Chiral Stationary Phases : Preparative HPLC with chiral columns for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.